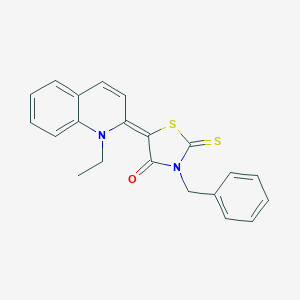
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine is a compound that belongs to the class of rhodanine derivatives. It is a yellow crystalline powder that has been studied for its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine exhibits anti-tumor activity in various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine in lab experiments is its potential as a fluorescent probe in biological imaging. It has been shown to exhibit good photostability and high fluorescence quantum yield, making it a promising candidate for use in imaging applications. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its potential applications in some biological systems.
Future Directions
There are several future directions for research on 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine. One area of interest is the development of more efficient synthesis methods to improve the yield of the product. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in biological imaging and other fields of science.
Synthesis Methods
The synthesis of 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine involves the reaction of 3-benzylrhodanine and 1-ethyl-2(1H)-quinoline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating under reflux for several hours. The yield of the product varies depending on the reaction conditions, but typically ranges from 40-60%.
Scientific Research Applications
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine has been studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
properties
Product Name |
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine |
|---|---|
Molecular Formula |
C21H18N2OS2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-2-22-17-11-7-6-10-16(17)12-13-18(22)19-20(24)23(21(25)26-19)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b19-18+ |
InChI Key |
YFTLMFFPUPJAFS-VHEBQXMUSA-N |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249793.png)
![1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249794.png)





![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
